molecular formula C7H11BrN4O B13334046 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13334046
M. Wt: 247.09 g/mol
InChI Key: ZOARXTPNUFNXBI-UHFFFAOYSA-N
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Description

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Oxolan-3-ylmethyl Group: The final step involves the alkylation of the brominated triazole with oxolan-3-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can yield triazole N-oxides.

    Reduction Products: Reduction can lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Biochemical Probes: The compound can bind to specific proteins or enzymes, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.

    3-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxolan-3-ol: Contains a pyrazole ring and an oxolan-3-yl group, similar to the target compound.

Uniqueness

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial and potential anticancer properties. This article delves into its biological activities, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromine atom and a triazole ring alongside an oxolane (tetrahydrofuran) moiety. Its molecular formula is C7H11BrN4OC_7H_{11}BrN_4O with a molecular weight of approximately 247.09 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. For instance:

  • Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It is believed to interact with specific cellular targets, inhibiting bacterial growth through various pathways.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity . The mechanism appears to involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through interaction with regulatory proteins.
  • Targeted Therapy : Potential for use in targeted therapies due to its selective action on cancer cells compared to normal cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

Compound NameMolecular FormulaKey Features
5-Bromo-1-(thiophen-2-yl)methyl)-1H-1,2,4-triazolC7H7BrN4SExhibits notable antimicrobial activity
5-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazolC9H12BrN4Features an alkyl side chain; diverse biological activity
5-Bromo-1-(5-methyloxolan-2-yyl)methyl)-1H-triazolC10H15BrN4OIncorporates a branched oxolane; affects solubility

The distinct combination of structural elements in this compound enhances its effectiveness in medicinal chemistry applications compared to other derivatives.

Synthesis Methods

The synthesis of 5-Bromo-1-[(oxolan-3-yyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:

  • Formation of the Triazole Ring : Cyclization involving hydrazine and an appropriate nitrile.
  • Bromination : Using N-bromosuccinimide (NBS) under controlled conditions.
  • Oxolane Attachment : Nucleophilic substitution with an oxolane derivative.

These steps can be optimized for high yield and purity through various industrial production methods .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of triazole derivatives:

Study on Antibacterial Efficacy

A study published in Antibiotics assessed the antibacterial potential of various triazole derivatives including our compound. The results indicated that certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as effective antibacterial agents .

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, compounds similar to 5-Bromo derivatives were tested using DPPH and ABTS assays. Results showed promising antioxidant capabilities that could complement their antimicrobial effects .

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11)

InChI Key

ZOARXTPNUFNXBI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

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